molecular formula C18H23N3O3 B2593590 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide CAS No. 898465-68-4

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide

Cat. No. B2593590
M. Wt: 329.4
InChI Key: APWKMAAOLKDNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” is a chemical compound used in scientific research123. Its unique structure and properties make it a promising candidate for further exploration and experimentation45.



Synthesis Analysis

The synthesis of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” is not explicitly mentioned in the search results. However, similar compounds have been described as versatile materials used in scientific research, offering potential applications in various fields45.



Molecular Structure Analysis

The molecular structure of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” is not explicitly mentioned in the search results. However, similar compounds have been described as having unique structures that allow for the exploration of new possibilities in drug discovery, material science, and chemical synthesis67.



Chemical Reactions Analysis

The specific chemical reactions involving “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” are not detailed in the search results. However, similar compounds have been described as having diverse applications in various fields8910.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” are not explicitly mentioned in the search results. However, similar compounds have been described with details like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties911.


Scientific Research Applications

Neuroprotective Applications

One notable application is in neuroprotection, where compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, demonstrate potent neuroprotective properties. NBQX, by inhibiting non-NMDA glutamate receptor binding, specifically the quisqualate subtype, offers protection against global ischemia even when administered hours after ischemic challenges, showcasing the potential therapeutic benefits of related quinolin derivatives in ischemic stroke and neurodegenerative disorders (Sheardown et al., 1990).

Synthetic Methodologies

The synthesis of complex quinoline derivatives is another significant application. For example, the one-pot synthesis of N,4-diaryl-2,3-dihydropyrrolo[3,4-c]quinolin-1,3-diones and their 3-thioxo analogues demonstrates an efficient approach to creating a library of novel compounds. This synthesis method, involving isatin and N,3-diaryl-3-oxo-propanthioamide derivatives in DMAP-catalyzed transformations, highlights the versatility of quinoline compounds in organic synthesis and the development of new pharmacologically active agents (Avula et al., 2013).

Anticancer and Apoptotic Inducing Properties

Quinoline derivatives are also explored for their anticancer properties. N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, for instance, have been identified as potent inducers of apoptosis in cancer cells. These compounds demonstrate significant activity against various human solid tumors, showcasing the potential of quinoline derivatives in cancer therapy (Zhang et al., 2008).

Fluorescent Sensors

Furthermore, quinoline-based compounds serve as selective fluorescent sensors. A particular compound, N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL), has been synthesized to selectively and sensitively detect Cd(2+) ions over Zn(2+), highlighting their utility in environmental monitoring and biochemical assays (Zhou et al., 2012).

Antimicrobial and Antiprotozoal Activities

Quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities, demonstrating promising results against a variety of pathogens, including antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest the potential of quinoline derivatives in treating infectious diseases (Patel et al., 2017).

Safety And Hazards

The safety and hazards associated with “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” are not explicitly mentioned in the search results. However, similar compounds are typically intended for research use only and not for human or veterinary use5912.


Future Directions

The future directions for “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” are not explicitly mentioned in the search results. However, similar compounds have been described as promising candidates for further exploration and experimentation, suggesting potential for future research in drug discovery, material science, and chemical synthesis459.


properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12(22)21-10-4-5-13-8-9-15(11-16(13)21)20-18(24)17(23)19-14-6-2-3-7-14/h8-9,11,14H,2-7,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWKMAAOLKDNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide

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